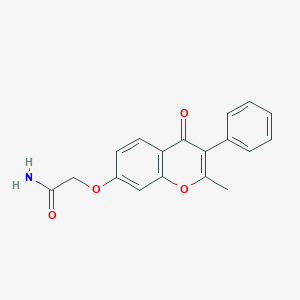
2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis of similar acetamide derivatives. The papers discuss fluorogenic reagents for amine detection, synthesis of oxadiazolyl phenylacetamide derivatives, and crystal structure analysis of phenylacetamide compounds, which may share some structural or functional similarities with the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives is described in the papers. For instance, an efficient method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives is reported, which involves the use of acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide . Although the exact synthesis of 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide is not detailed, the methodologies discussed could potentially be adapted for its synthesis, considering the structural similarities among acetamide derivatives.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their reactivity and properties. One paper investigates the crystal structures of two acetamide compounds to understand the lack of Yang photocyclization in their crystals . The analysis reveals that certain spatial arrangements and intermolecular interactions can inhibit expected chemical reactions. This information could be relevant when considering the molecular structure of 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide, as similar factors may influence its reactivity.
Chemical Reactions Analysis
Chemical reactions involving acetamide derivatives are diverse. The first paper discusses a fluorogenic reagent for the detection of primary amines, which involves the labeling of peptides and oligosaccharides for analysis through various techniques such as HPLC and MALDI/MS . This suggests that acetamide derivatives can participate in reactions that confer fluorescent properties, which could be applicable to the compound of interest for analytical purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The stability of fluorescent derivatives in both acidic and basic solutions is noted, as well as their hydrophobic nature allowing for analysis in reversed-phase HPLC . The crystal structure analysis provides additional insights into the physical properties, such as the conformational differences and hydrogen bonding patterns that can affect the compound's behavior . These properties are essential for understanding how 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide might behave under different conditions and in various analytical applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds such as 1,4,5-trisubstituted 1,2,3-triazoles have been synthesized and characterized through one-pot strategies, highlighting methodologies that could be applicable to the synthesis of complex molecules like "2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide". These compounds were analyzed using spectral analyses and crystal structures, which provide a foundation for understanding the chemical properties and potential applications of similar compounds (Ahmed et al., 2016).
Antimicrobial and Anticancer Activity
- Research on derivatives of 1H-inden-1-one and thiazolidin-4-one has shown these compounds to exhibit antimicrobial and anticancer activities. These studies suggest that structurally complex acetamide derivatives could also have potential applications in developing new therapeutic agents against resistant pathogenic microorganisms and cancer (Karaburun et al., 2018), (Baviskar et al., 2013).
Molecular Docking and Computational Studies
- Computational studies, including molecular docking and density functional theory (DFT) calculations, have been employed to probe the structural properties of compounds and their interactions with biological targets. These approaches could be useful in predicting the biological activity and optimizing the therapeutic potential of compounds like "2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide" (Sebhaoui et al., 2020).
Spectroscopy and Crystallography
- Detailed spectroscopic and crystallographic analyses have been conducted on various compounds to determine their molecular structures and properties. Such studies are crucial for the development of new materials and drugs, indicating potential research applications for structurally related compounds (Nayak et al., 2014).
Propiedades
IUPAC Name |
2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-17(12-5-3-2-4-6-12)18(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXQOGJQEABVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3003915.png)

![Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3003917.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B3003918.png)
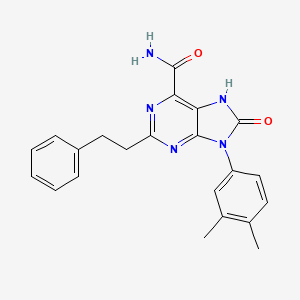
![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003921.png)
![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)

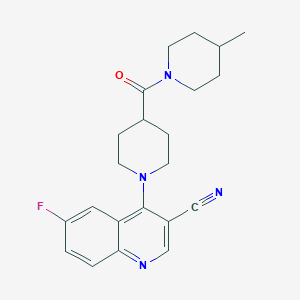
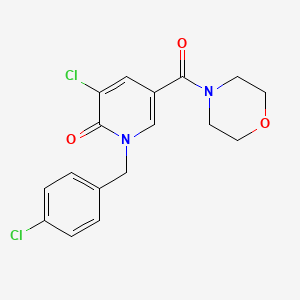
![1-[(3-Methoxyphenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B3003932.png)
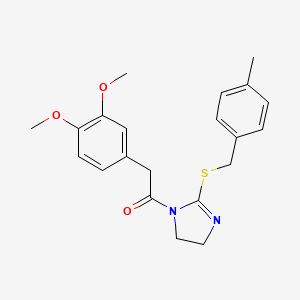
![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3003935.png)